Valproic Acid-d6 Beta-D-Glucuronide
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Overview
Description
Valproic Acid-d6 Beta-D-Glucuronide is a metabolite of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is specifically labeled with deuterium (d6), making it useful in various research applications, particularly in the study of metabolic pathways and drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid-d6 Beta-D-Glucuronide involves the glucuronidation of Valproic Acid-d6. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Valproic Acid-d6 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Valproic Acid-d6 Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by beta-glucuronidase enzymes under mild acidic conditions. This reaction results in the release of Valproic Acid-d6 and glucuronic acid .
Major Products Formed: The major products formed from the hydrolysis of this compound are Valproic Acid-d6 and glucuronic acid .
Scientific Research Applications
Valproic Acid-d6 Beta-D-Glucuronide is extensively used in scientific research to study the metabolic fate of Valproic Acid. It provides insights into detoxification mechanisms and the role of glucuronidation in modulating the bioavailability of Valproic Acid . Additionally, it is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Valproic Acid in the body .
Mechanism of Action
Valproic Acid-d6 Beta-D-Glucuronide exerts its effects through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, resulting in changes in gene expression . The compound also affects various intracellular signaling pathways, contributing to its anticonvulsant and mood-stabilizing properties .
Comparison with Similar Compounds
- Valproic Acid Beta-D-Glucuronide
- Valproic Acid
- Sodium Valproate
- Divalproex Sodium
Uniqueness: Valproic Acid-d6 Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .
Properties
Molecular Formula |
C14H24O8 |
---|---|
Molecular Weight |
326.37 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3 |
InChI Key |
XXKSYIHWRBBHIC-XVMBEYOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
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